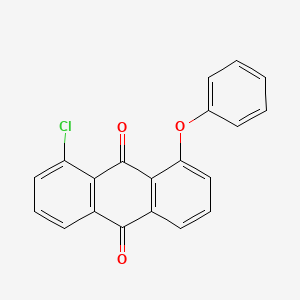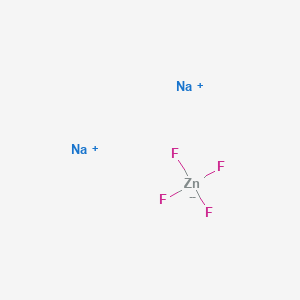
Disodium tetrafluorozincate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium tetrafluorozincate(2-) is an inorganic compound with the molecular formula F4Na2Zn It is a zincate salt where zinc is coordinated with four fluoride ions, forming a tetrahedral structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium tetrafluorozincate(2-) can be synthesized through the reaction of zinc oxide or zinc acetate with hydrofluoric acid in the presence of sodium fluoride. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as:
ZnO+4HF+2NaF→Na2[ZnF4]+H2O
Industrial Production Methods: Industrial production of disodium tetrafluorozincate(2-) involves similar synthetic routes but on a larger scale. The process requires careful handling of hydrofluoric acid due to its corrosive nature. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Disodium tetrafluorozincate(2-) primarily undergoes substitution reactions due to the presence of fluoride ions. It can react with various metal salts to form corresponding metal fluorides and sodium salts. For example:
Na2[ZnF4]+CaCl2→CaF2+2NaCl+ZnF2
Common Reagents and Conditions: Common reagents used in reactions with disodium tetrafluorozincate(2-) include metal chlorides, bromides, and iodides. The reactions are typically carried out in aqueous solutions at room temperature or slightly elevated temperatures.
Major Products Formed: The major products formed from reactions involving disodium tetrafluorozincate(2-) are metal fluorides and sodium salts. These products are often used in various industrial applications, including the production of ceramics and glass.
Scientific Research Applications
Disodium tetrafluorozincate(2-) has several scientific research applications due to its unique properties. In chemistry, it is used as a reagent for the synthesis of other fluorinated compounds. In biology and medicine, it is explored for its potential use in imaging and diagnostic techniques due to its ability to form stable complexes with various biomolecules. In industry, it is used in the production of specialized glass and ceramics, where its fluoride content helps improve the material’s properties.
Mechanism of Action
The mechanism of action of disodium tetrafluorozincate(2-) involves the coordination of fluoride ions with zinc. This coordination stabilizes the zinc ion and allows it to interact with other molecules. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the compound may interact with proteins and enzymes, altering their activity and function.
Comparison with Similar Compounds
Disodium tetrafluorozincate(2-) can be compared with other zincate salts, such as disodium hexafluorozincate(2-) and disodium difluorozincate(2-). These compounds have similar structures but differ in the number of fluoride ions coordinated with zinc. Disodium tetrafluorozincate(2-) is unique due to its specific coordination environment, which imparts distinct chemical properties and reactivity.
List of Similar Compounds:- Disodium hexafluorozincate(2-)
- Disodium difluorozincate(2-)
- Potassium tetrafluorozincate(2-)
- Ammonium tetrafluorozincate(2-)
Properties
CAS No. |
71888-60-3 |
|---|---|
Molecular Formula |
F4Na2Zn |
Molecular Weight |
187.4 g/mol |
IUPAC Name |
disodium;tetrafluorozinc(2-) |
InChI |
InChI=1S/4FH.2Na.Zn/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChI Key |
ROOFEGAXAHWEDE-UHFFFAOYSA-J |
Canonical SMILES |
F[Zn-2](F)(F)F.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)
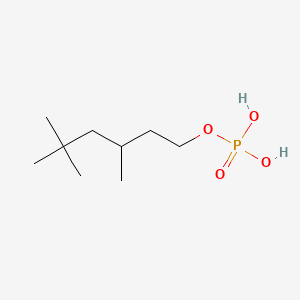
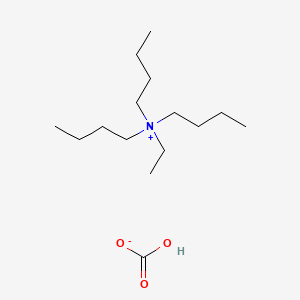
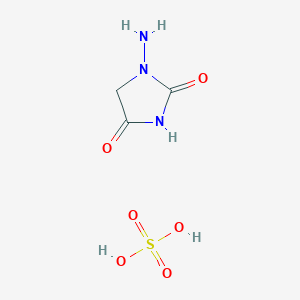



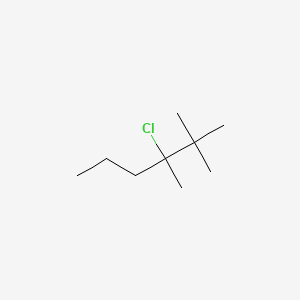
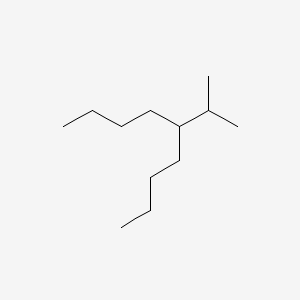
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)


